2,4-dichloro-N-isopropylbenzenesulfonamide
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Overview
Description
2,4-dichloro-N-isopropylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, an isopropyl group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-isopropylbenzenesulfonamide typically involves the sulfonation of 2,4-dichlorobenzene followed by the introduction of the isopropylamine group. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The subsequent reaction with isopropylamine is carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate may be used, although this is less common for sulfonamides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a phenol derivative.
Hydrolysis: Hydrolysis of the sulfonamide bond yields the corresponding amine and sulfonic acid.
Scientific Research Applications
2,4-dichloro-N-isopropylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial properties, similar to other sulfonamides.
Biological Research: Used as a tool to study enzyme inhibition, particularly those enzymes involved in folate synthesis.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-isopropylbenzenesulfonamide involves the inhibition of bacterial enzymes such as dihydropteroate synthase. This enzyme is crucial for the synthesis of folate, which is necessary for bacterial growth and replication. By inhibiting this enzyme, the compound effectively halts bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
2,4-dichloro-N-isopropylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
CAS No. |
1018135-23-3 |
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Molecular Formula |
C9H11Cl2NO2S |
Molecular Weight |
268.152 |
IUPAC Name |
2,4-dichloro-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
InChI Key |
POBCOPHDUAQZEW-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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